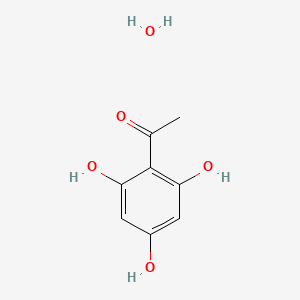

2',4',6'-Trihydroxyacetophenon-Monohydrat

Übersicht

Beschreibung

2,4,6-Trihydroxyacetophenone monohydrate (THA) is an organic compound with the molecular formula C8H8O5·H2O. It is a crystalline powder that is water-soluble and has a melting point of 124-125°C. THA has a broad range of applications in pharmaceuticals, biochemistry, and chemical synthesis. It is also used in the production of cosmetics, food additives, and pesticides.

Wissenschaftliche Forschungsanwendungen

MALDI-MS-Matrix für Glycane und Oligonukleotide

2',4',6'-Trihydroxyacetophenon-Monohydrat: wird als Matrixsubstanz für die Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Massenspektrometrie (MALDI-TOF MS) verwendet. Diese Technik ist entscheidend für die Analyse großer Biomoleküle wie Glycane und Oligonukleotide. Die Verbindung unterstützt den Ionisierungsprozess, ohne den Analyten zu fragmentieren, und ermöglicht so eine genaue Massenbestimmung.

Analyse von Glycopeptiden

In der Proteomik ist die Analyse von Glycopeptiden unerlässlich, um die Proteinfunktion und -struktur zu verstehen. This compound dient als effektive Matrix für MALDI-TOF MS bei der Analyse von Glycopeptiden, insbesondere im Negativionenmodus . Diese Anwendung ist für die Untersuchung posttranslationaler Modifikationen von entscheidender Bedeutung.

Forschung zu Cholesterinsenker

This compound: wurde als potenzieller Cholesterinsenker identifiziert. Es verstärkt die Aktivität der Cholesterin-7α-Hydroxylase (CYP7A1) und erhöht die CYP7A1-mRNA-Spiegel, ein Schlüsselenzym im Cholesterinstoffwechsel . Diese Anwendung hat erhebliche Auswirkungen auf die Forschung zu Herz-Kreislauf-Erkrankungen.

Studien zum Gallefluss unabhängig von Gallensäuren

Es wurde gezeigt, dass die Verbindung den Gallefluss unabhängig von Gallensäuren in isolierten perfundierten Rattenleberstudien erhöht. Dieser Effekt ist unmittelbar und dosisabhängig, wodurch ein wertvolles Werkzeug für die Untersuchung der Leberfunktion und der Gallensäurenproduktion bereitgestellt wird .

Wirkmechanismus

Target of Action

The primary targets of 2’,4’,6’-Trihydroxyacetophenone monohydrate are Cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . CYP7A1 is a critical enzyme in the conversion of cholesterol to bile acids, while Mrp2 is a transporter protein that plays a significant role in the secretion of bile .

Mode of Action

2’,4’,6’-Trihydroxyacetophenone monohydrate enhances the activity of CYP7A1 , leading to an increase in the conversion of cholesterol to bile acids . Additionally, it stimulates bile secretion mediated through Mrp2 , which results in an increase in bile acid-independent bile flow .

Biochemical Pathways

The compound affects the cholesterol metabolic pathway by enhancing the activity of CYP7A1, which leads to an increase in the conversion of cholesterol to bile acids . This results in a decrease in cholesterol levels. The stimulation of bile secretion through Mrp2 also impacts the bile secretion pathway .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate’s action include a decrease in cholesterol levels due to enhanced activity of CYP7A1 . It also increases bile acid-independent bile flow due to the stimulation of bile secretion mediated through Mrp2 .

Biochemische Analyse

Biochemical Properties

2’,4’,6’-Trihydroxyacetophenone monohydrate plays a crucial role in biochemical reactions, particularly in cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme responsible for the conversion of cholesterol to bile acids. This interaction leads to an increase in bile acid-independent bile flow in the liver . Additionally, 2’,4’,6’-Trihydroxyacetophenone monohydrate stimulates bile secretion through the multidrug resistance protein-2 (Mrp2) pathway .

Cellular Effects

2’,4’,6’-Trihydroxyacetophenone monohydrate has notable effects on various cell types and cellular processes. It influences cell function by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1) and elevating CYP7A1 mRNA levels . This compound also increases bile acid-independent bile flow in isolated perfused rat liver . These effects suggest that 2’,4’,6’-Trihydroxyacetophenone monohydrate plays a role in regulating cholesterol metabolism and bile secretion at the cellular level.

Molecular Mechanism

The molecular mechanism of 2’,4’,6’-Trihydroxyacetophenone monohydrate involves its interaction with specific enzymes and proteins. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1) by increasing its mRNA levels . This upregulation leads to increased bile acid production and secretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone monohydrate stimulates bile secretion through the Mrp2 pathway, which is essential for bile acid transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate have been observed over time. The compound is stable under recommended storage conditions and shows immediate and dose-dependent increases in bile acid-independent bile flow in isolated perfused rat liver . Long-term studies have demonstrated its choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) in rats .

Dosage Effects in Animal Models

The effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate vary with different dosages in animal models. At doses of 125 or 250 μmol/kg, the compound shows choleretic activity in rats . Higher doses, such as 40 μmol/min, partially prevent estrogen-induced cholestasis . These findings indicate that the compound’s effects are dose-dependent and can influence bile secretion and cholesterol metabolism at varying levels.

Metabolic Pathways

2’,4’,6’-Trihydroxyacetophenone monohydrate is involved in metabolic pathways related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased bile acid production . This interaction is crucial for maintaining cholesterol homeostasis and promoting bile secretion.

Transport and Distribution

Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone monohydrate is transported and distributed through specific pathways. It interacts with transporters such as multidrug resistance protein-2 (Mrp2), which facilitates its movement and accumulation in bile ducts . This distribution is essential for its role in bile secretion and cholesterol metabolism.

Subcellular Localization

The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone monohydrate is primarily within the liver cells, where it exerts its effects on bile secretion and cholesterol metabolism . The compound’s activity is directed towards specific compartments, such as the bile ducts, through interactions with transporters like Mrp2 .

Eigenschaften

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)ethanone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSIBPPJKSBCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379415 | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

249278-28-2 | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

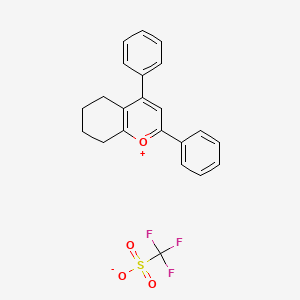

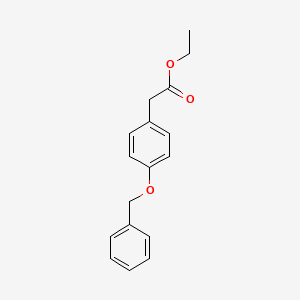

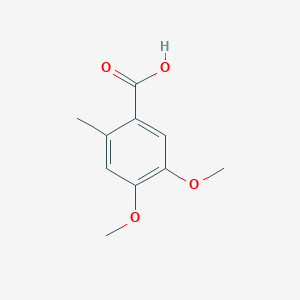

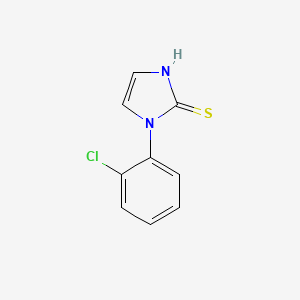

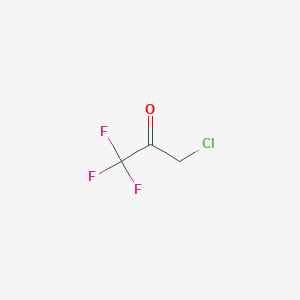

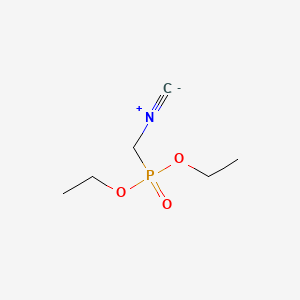

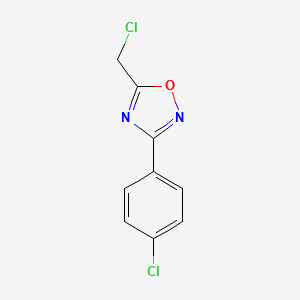

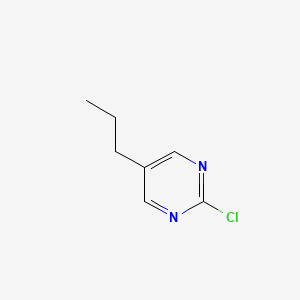

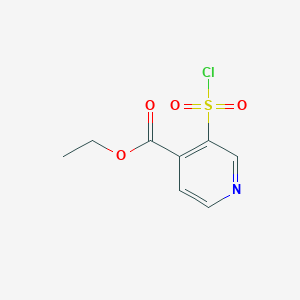

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MAPG produced by Pseudomonas 'gingeri' impact the growth of Agaricus bisporus?

A1: MAPG exhibits significant inhibitory effects on the mycelial growth of Agaricus bisporus []. At a concentration of 250 μg/mL, it hinders mycelial growth, induces increased branching, leads to a denser structure, and causes the appearance of folds on the mycelial surface []. At higher concentrations (750 μg/mL), MAPG proves lethal to the mycelia []. The severity of its impact is also influenced by the carbon source available to Pseudomonas 'gingeri' for MAPG production [].

Q2: Can MALDI-TOF MS be used to analyze the composition of polysorbate emulsifiers?

A2: Yes, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be employed to analyze the molecular composition of polysorbate emulsifiers []. Notably, 2',4',6'-Trihydroxyacetophenone monohydrate serves as a suitable matrix for this analysis due to its ability to facilitate desorption and ionization, provide good resolution, and allow for fast sample preparation []. This technique enables the identification of various components within the emulsifier, including unbound ethylene oxide polymers, free and esterified sorbitan- and sorbide-based species, and potentially disorbitan-based species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)